5-Chloro-4-methyl-1,3-thiazole
Description
Significance of the 1,3-Thiazole Heterocycle in Chemical and Biological Sciences
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is of immense significance in the chemical and biological sciences, serving as a foundational scaffold for a vast array of synthetic and naturally occurring compounds. wikipedia.orgtandfonline.com Its unique electronic properties and the ability of its sulfur atom to engage in non-covalent interactions contribute to its role as a "privileged structure" in medicinal chemistry. nih.gov
The thiazole (B1198619) nucleus is a core component of Vitamin B1 (thiamine), which is essential for metabolism. wikipedia.orgtandfonline.com Beyond its natural occurrence, the thiazole ring is present in numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities. nih.gov These include antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. tandfonline.combiointerfaceresearch.comglobalresearchonline.net Commercially significant drugs containing the thiazole moiety include the non-steroidal anti-inflammatory drug Meloxicam and the anticancer agent Bleomycin. wikipedia.org
The versatility of the thiazole ring extends to agrochemicals, with derivatives like Thifluzamide and Thiabendazole used as fungicides to control agricultural pests. wikipedia.org Furthermore, in materials science, thiazole-containing polymers have been investigated for their semiconducting properties, and thiazole-derived dyes are used in various technological applications, including as fluorescent probes for DNA.
The synthesis of the thiazole ring is well-established, with classic methods like the Hantzsch thiazole synthesis providing robust pathways to a diverse range of derivatives. wikipedia.orgtandfonline.com This accessibility allows chemists to modify the thiazole core, fine-tuning its properties for specific biological targets or material applications. globalresearchonline.net
Research Context and Scope of 5-Chloro-4-methyl-1,3-thiazole
This compound is a specific derivative of the vital thiazole heterocycle. Its structure features a chloro substituent at the 5-position and a methyl group at the 4-position. These substitutions are anticipated to modulate the electronic and steric properties of the parent thiazole ring, potentially influencing its reactivity and biological interactions.
Despite the broad and extensive research into the 1,3-thiazole class of compounds, detailed research findings, including synthesis protocols and biological activity studies specifically for this compound, are not widely documented in publicly accessible scientific literature. Research on closely related isomers, such as 5-chloro-3-methyl-1,2,4-thiadiazole (B1590517) and other substituted thiazoles, has been reported, but direct studies on the this compound isomer are limited. nih.govnih.gov
The primary context for research into such a compound would likely be as a chemical intermediate or a building block in the synthesis of more complex molecules for applications in medicinal chemistry or agrochemicals. The presence of the chlorine atom, in particular, offers a reactive site for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, enabling the construction of diverse chemical libraries for screening purposes.
Chemical Compound Data
| Identifier | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C₄H₄ClNS |
| Molecular Weight | 133.60 g/mol |
| CAS Number | Data not available in public domain sources |
| Physical State | Data not available in public domain sources |
| Melting Point | Data not available in public domain sources |
| Boiling Point | Data not available in public domain sources |
| Solubility | Data not available in public domain sources |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c1-3-4(5)7-2-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASIDVJACYZUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559078 | |
| Record name | 5-Chloro-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125402-79-1 | |
| Record name | 5-Chloro-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 4 Methyl 1,3 Thiazole
Established Synthetic Pathways to the 1,3-Thiazole Core
The construction of the 1,3-thiazole ring can be achieved through various cyclization strategies, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone method.
Hantzsch Thiazole Synthesis and its Variants for 1,3-Thiazole Formation
The Hantzsch thiazole synthesis, a classic and widely utilized method, involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgyoutube.com For the synthesis of a 4-methyl-1,3-thiazole core, a thioamide is reacted with a chloro- or bromo-acetone derivative. wikipedia.org The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. youtube.com
Numerous variations of the Hantzsch synthesis have been developed to improve yields, expand substrate scope, and introduce diverse functionalities. These modifications often involve the use of different catalysts, reaction conditions, and starting materials. For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields for the synthesis of certain thiazole derivatives. nih.gov The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions; for example, conducting the reaction under acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the expected 2-aminothiazoles. rsc.org
A specific example of a Hantzsch-type reaction leading to a related structure involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov This highlights the adaptability of the Hantzsch synthesis for creating complex heterocyclic systems.
Alternative Cyclization Strategies for Thiazole Ring Construction
Beyond the Hantzsch synthesis, several other cyclization strategies have been developed for the construction of the thiazole ring. These methods often offer alternative retrosynthetic disconnections and can be advantageous for specific substitution patterns.
One such approach involves the reaction of α-aminonitriles with carbon disulfide, known as the Cook-Heilbron synthesis. wikipedia.org Another method is the acylation of 2-aminothiolates, which can be prepared through the Herz reaction. wikipedia.org
Cascade reactions provide an efficient route to substituted thiazoles. For example, a cascade reaction involving a Michael addition followed by an intramolecular cyclization of 3-chlorochromones and thioamides has been reported to produce thiazole derivatives. researchgate.netx-mol.com This method can exhibit reversed regioselectivity compared to traditional approaches. researchgate.netx-mol.com
Furthermore, the synthesis of thiazole derivatives can be achieved through multi-component reactions. A four-component reaction of ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur has been reported to yield polysubstituted thiazoles. researchgate.net In nature, the thiazole ring in some biomolecules is formed from the post-translational modification of cysteine residues. rsc.orgwikipedia.org
Functionalization and Derivatization Strategies for 5-Chloro-4-methyl-1,3-thiazole
The presence of a chloro substituent at the 5-position and a methyl group at the 4-position of the thiazole ring provides distinct opportunities for further chemical modifications. These transformations allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives.
Regioselective Substitution Reactions on the Thiazole Ring
The thiazole ring exhibits distinct reactivity at its different positions. Regioselective functionalization allows for the controlled introduction of substituents at specific sites on the ring. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective alkenylation of thiazole derivatives at the C-2, C-4, and C-5 positions. rsc.org This methodology allows for the sequential and programmed introduction of various functional groups.
Visible-light-mediated reactions have also been employed for the regioselective synthesis of fused thiazole systems. For instance, the reaction of α-bromodiketones with 3-mercapto wikipedia.orgrsc.orgnih.govtriazoles under aqueous conditions can lead to the formation of thiazolo[3,2-b] wikipedia.orgrsc.orgnih.govtriazoles with high regioselectivity. rsc.org
Halogenation and Alkylation Approaches
The existing chloro group at the 5-position can be a handle for further transformations, although direct substitution of this halogen can be challenging. However, other positions on the thiazole ring can be subjected to halogenation. For example, α-halogenation of carbonyl compounds is a common method to prepare precursors for the Hantzsch synthesis. youtube.com
Alkylation reactions can be performed on the thiazole ring or on substituents attached to it. For instance, N-alkylation of thiazoles leads to the formation of thiazolium salts, which are useful as catalysts in various organic reactions. wikipedia.org The functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with α,ω-dihaloalkanes can lead to either 2-(ω-haloalkylthio)thiadiazoles or symmetrical bis-thiadiazoles, depending on the reaction conditions and the nature of the dihaloalkane. mdpi.com
Nucleophilic and Electrophilic Transformations
The thiazole ring can undergo both nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents present on the ring. The chloro group at the 5-position makes the ring more susceptible to nucleophilic attack, although direct displacement may require harsh conditions.
A key intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, can be synthesized and subsequently subjected to nucleophilic substitution reactions with various amines to create a library of derivatives. nih.gov Similarly, the reaction of 3-thiocyanato-5-chloro-2-alkanones with gaseous hydrochloric acid can lead to the formation of 2-chloro-4-methyl-5-(2-chloroalkyl)-thiazoles. google.comgoogle.com
The synthesis of 2-aminothiazoles from the reaction of α-haloketones with thiourea (B124793) is a classic example of a reaction involving a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone. nih.gov The subsequent intramolecular cyclization involves the nucleophilic attack of the amino group. The thiazole ring itself can act as a nucleophile in certain reactions. For example, the conversion of a thiazole to an aldehyde involves N-methylation followed by reduction and hydrolysis. wikipedia.org
One-Pot Synthesis Approaches for Thiazole Derivatives
While specific one-pot syntheses for this compound are not extensively documented in the literature, the principles of one-pot reactions for analogous thiazole derivatives offer insight into potential synthetic strategies. One-pot syntheses, particularly multicomponent reactions (MCRs), are highly valued for their efficiency, atom economy, and reduced environmental impact as they minimize waste from intermediate isolation steps. pharmaguideline.com
A prominent method for thiazole synthesis is the Hantzsch thiazole synthesis , which traditionally involves the condensation of an α-haloketone with a thioamide. wikipedia.orgorganic-chemistry.org This method can be adapted into a one-pot, three-component reaction. For instance, an efficient synthesis of 1,3-thiazole derivatives can be achieved through a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate in water, highlighting a green chemistry approach. pharmaguideline.com
Another versatile one-pot approach involves the reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates. This method, accelerated by N-methyl imidazole (B134444) under solvent-free conditions, provides rapid access to a diverse range of substituted thiazole derivatives.
A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been developed, utilizing trypsin from porcine pancreas (PPT) as a catalyst. This method demonstrates high yields under mild conditions, showcasing the potential of enzymes in expanding the toolkit for organic synthesis. The reaction proceeds by mixing a secondary amine, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylate (B1228247) in the presence of the enzyme.
Although these methods demonstrate the feasibility of one-pot synthesis for the thiazole core, their direct application to produce this compound would require the use of specific precursors that yield the desired substitution pattern. For example, a hypothetical one-pot synthesis for a related derivative, 2-amino-5-chloro-4-methyl-1,3-thiazole, could potentially start from 2-chloro-3-oxobutyronitrile and thiourea.
The following table summarizes various one-pot methodologies for the synthesis of thiazole derivatives which could be conceptually adapted for the synthesis of this compound.
| Reaction Components | Catalyst/Conditions | Product Type |
| Isothiocyanates, Tetramethyl thiourea, Ethyl bromopyruvate | Water | 1,3-Thiazole derivatives |
| Primary amines, Dialkyl acetylenedicarboxylates, Isothiocyanates | N-methyl imidazole, Solvent-free | Substituted thiazole derivatives |
| Secondary amines, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylate | Trypsin from porcine pancreas (PPT), Ethanol, 45°C | Thiazole derivatives |
Reaction Mechanisms and Kinetic Studies of this compound Reactions
Detailed kinetic studies and reaction mechanisms specifically for this compound are not extensively reported. However, the general reactivity of the thiazole ring provides a framework for understanding its chemical behavior. The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur atoms. The nitrogen atom generally deactivates the ring towards electrophilic substitution, while the sulfur atom can act as an electron donor. pharmaguideline.com
The synthesis of a closely related compound, 4-methyl-5-(2-chloroethyl)-thiazole, provides insights into the potential reaction mechanisms involved in the formation of the this compound core. One patented method involves the reaction of 3-thiocyanato-5-chloro-2-pentanone with gaseous hydrogen chloride in an organic solvent. google.comgoogle.com This reaction likely proceeds through the following mechanistic steps:
Protonation of the nitrogen atom of the thiocyanate (B1210189) group by hydrogen chloride.
Intramolecular cyclization via nucleophilic attack of the enolized ketone onto the protonated thiocyanate carbon.
Dehydration to form the aromatic thiazole ring, resulting in a 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole intermediate. google.comgoogle.com
Another pathway described involves treating 3-thiocyanato-5-chloro-2-pentanone with an aqueous mineral acid to form a 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole intermediate, which is then halogenated to the 2-chloro derivative. google.com
The reactivity of the thiazole ring itself is well-characterized. Protonation typically occurs at the nitrogen atom (N3). pharmaguideline.com Deprotonation with strong bases, such as organolithium compounds, happens at the C2 position, which is the most acidic carbon due to the inductive effect of the adjacent heteroatoms. wikipedia.org This allows for the introduction of various electrophiles at this position. pharmaguideline.com
Electrophilic substitution reactions on the thiazole ring are generally directed to the C5 position, which is the most electron-rich. pharmaguideline.com Therefore, direct chlorination of 4-methyl-1,3-thiazole would be expected to yield this compound, although the conditions would need to be carefully controlled to avoid side reactions.
The following table outlines the general reactivity of the thiazole ring, which is applicable to this compound.
| Reaction Type | Position of Reactivity | Reagents |
| Protonation | N3 | Acids |
| Deprotonation | C2 | Strong bases (e.g., organolithium compounds) |
| Electrophilic Substitution | C5 | Electrophiles (e.g., halogens, nitrating agents) |
| N-alkylation | N3 | Alkyl halides |
Catalytic Applications of this compound Derivatives in Organic Synthesis
While specific catalytic applications of this compound itself are not widely documented, derivatives of thiazoles are known to have important catalytic roles in organic synthesis. The thiazole moiety can be strategically integrated into larger molecules to create ligands for transition metal catalysts or to function as organocatalysts.
Thiazolium salts, formed by the N-alkylation of thiazoles, are particularly significant as precursors to N-heterocyclic carbenes (NHCs). wikipedia.org These NHCs are powerful organocatalysts for a variety of transformations, including the benzoin (B196080) condensation, Stetter reaction, and transesterification reactions. The electronic and steric properties of the thiazolium salt, which are influenced by the substituents on the thiazole ring, can be tuned to optimize the catalytic activity and selectivity. For instance, a derivative of this compound could be N-alkylated to form a thiazolium salt, which could then be used to generate an NHC catalyst. The chloro and methyl substituents would modulate the electronic properties and stability of the resulting carbene.
Furthermore, thiazole derivatives can act as ligands for transition metals, forming complexes that catalyze a wide range of cross-coupling reactions. The nitrogen and sulfur atoms of the thiazole ring can coordinate to a metal center, influencing its reactivity and selectivity. For example, palladium complexes of thiazole-containing ligands have been used in C-H arylation reactions. wikipedia.org The specific substitution pattern on the thiazole ring, such as the chloro and methyl groups in this compound, can impact the stability and catalytic performance of the resulting metal complex.
The development of thiazole-based catalysts is an active area of research, with applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic use of substituted thiazoles, including potentially this compound, allows for the fine-tuning of catalytic properties to achieve desired chemical transformations with high efficiency and selectivity.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 4 Methyl 1,3 Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H-NMR Data Interpretation
Proton NMR (¹H-NMR) spectroscopy reveals the number and types of hydrogen atoms in a molecule. In derivatives of 5-Chloro-4-methyl-1,3-thiazole, the chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, the methyl group protons on the thiazole (B1198619) ring typically appear as a singlet in a specific region of the spectrum. Aromatic protons, if present in a derivative, will exhibit complex splitting patterns (multiplets) at different chemical shifts depending on their position and the electronic nature of other substituents on the aromatic ring. Protons of functional groups like amides (NH) or hydroxyls (OH) often appear as broad singlets.
Table 1: Representative ¹H-NMR Data for Thiazole Derivatives
| Compound/Derivative Type | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 5-chloro-3-methylisothiazole-4-carbohydrazide derivative | CH₃ | 2.39 and 2.46 | s (singlet) |
| arH | 7.44 - 7.81 | m (multiplet) | |
| N=CH | 8.10 and 8.28 | s (singlet) | |
| NH | 12.18 and 12.34 | s (singlet) | |
| 2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | CH₃ (C4) | 2.3–2.5 | s (singlet) |
| Aromatic Protons (Benzyl) | 7.2–7.6 | m (multiplet) | |
| Carboxylic Acid Proton | 11.5–12.5 | br s (broad singlet) |
This table presents a generalized view of expected chemical shifts based on available data for similar structures. Actual values can vary based on the specific derivative and solvent used.
¹³C-NMR Spectral Assignments
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. The chemical shifts in ¹³C-NMR are highly sensitive to the electronic environment, allowing for the identification of different types of carbon atoms, such as those in alkyl, aromatic, and carbonyl groups. For this compound and its derivatives, the carbon atoms of the thiazole ring have characteristic chemical shifts. nih.gov
Table 2: Representative ¹³C-NMR Data for Thiazole Derivatives
| Compound/Derivative Type | Carbon Atom | Chemical Shift (δ, ppm) |
| 5-chloro-3-methylisothiazole-4-carbohydrazide derivative | CH₃ | 18.5 |
| isothiazole-C3 | 124.9 | |
| isothiazole-C4 | 150.1 and 151.1 | |
| isothiazole-C5 | 157.4 and 163.5 | |
| C=O | 165.2 and 165.7 | |
| 2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | CH₃ (C4) | 15–18 |
| Thiazole Carbons (C2, C5) | 150–160 | |
| Thiazole Carbon (C4) | 120–125 | |
| Carboxylic Acid Carbonyl | 170–175 |
This table provides a generalized range of expected chemical shifts. Precise values are dependent on the specific molecular structure and experimental conditions.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. researchgate.net High-resolution mass spectrometry (HRMS) can confirm the molecular formula of a compound with high accuracy. researchgate.net The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, revealing the stability of different parts of the structure and how they are connected. For derivatives of this compound, MS analysis is crucial for confirming the successful synthesis and for structural elucidation. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of molecules.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. evitachem.com For derivatives of this compound, characteristic IR absorption bands can confirm the presence of the thiazole ring (C=N and C-S stretching), as well as other functional groups introduced during synthesis, such as carbonyl (C=O), hydroxyl (O-H), or amine (N-H) groups. google.com
Table 3: Characteristic IR Absorption Frequencies for Thiazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| C=N/C–S Stretch (Thiazole ring) | 1550–1600 / 700–800 |
| C–Cl Stretch | 550–600 |
| C=O Stretch (Carboxylic Acid/Amide) | 1650-1750 |
| O–H Stretch (Carboxylic Acid) | 2500–3500 (broad) |
| N-H Stretch (Amide) | ~3300 |
This table shows typical ranges for IR absorptions. The exact position and intensity of the peaks can be influenced by the molecular structure and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Conjugated systems, such as the thiazole ring and any attached aromatic groups, give rise to characteristic absorption bands. The wavelength of maximum absorption (λmax) can be influenced by the extent of conjugation and the presence of various substituents. For example, the thiazole ring itself exhibits a π→π* transition in the UV region.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating components from a reaction mixture. researchgate.net
Thin-Layer Chromatography (TLC) TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a product. nih.gov By comparing the retention factor (Rf) of the product with that of the starting materials, one can determine if the reaction has gone to completion.
Column Chromatography Column chromatography is a preparative technique used to purify compounds from a mixture. mdpi.com The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation.
High-Performance Liquid Chromatography (HPLC) HPLC is a highly efficient chromatographic technique used for both qualitative and quantitative analysis. It provides high-resolution separation and is often used to determine the final purity of a synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. analis.com.my This technique is particularly useful for the analysis of volatile compounds and can provide both retention time and mass spectral data for each component in a mixture.
Biological Activities and Mechanistic Investigations of 5 Chloro 4 Methyl 1,3 Thiazole Derivatives
Antimicrobial Research
The thiazole (B1198619) ring is a core component of many bioactive compounds, and its derivatives, including those of 5-Chloro-4-methyl-1,3-thiazole, have demonstrated considerable potential in combating microbial infections. sapub.orgnih.gov The presence of a chlorine atom, an electron-withdrawing group, is often associated with enhanced antimicrobial activity.
Antibacterial Efficacy and Mechanism of Action Studies
Derivatives of this compound have shown noteworthy antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com The mechanism of action for these compounds is believed to involve the disruption of essential cellular processes in bacteria. One proposed mechanism is the inhibition of enzymes crucial for bacterial survival, such as DNA gyrase, by binding to their active sites. nih.gov
Studies have shown that the substitution pattern on the thiazole ring significantly influences antibacterial potency. For instance, the introduction of certain substituents can enhance the compound's ability to penetrate bacterial cell membranes. The presence of a 3-pyridyl moiety at the second position of the thiazole ring has been shown to improve activity, likely by forming an additional hydrogen bond with the target enzyme. nih.gov Conversely, the nature of the substituent at the fourth position also plays a role, with lipophilic groups generally leading to better results. nih.gov
The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | Activity/Potency | Reference |
| 2-Phenyl-4-tosyl-5-chloro-1,3-thiazole | E. coli | MIC: 32 µg/mL | |
| 5-Methylthiazole | Staphylococcus aureus | MIC: 16 µg/mL | |
| 2-Methylthiazole | Pseudomonas aeruginosa | MIC: 64 µg/mL | |
| Thiazole derivatives with chloro substitution | Gram-negative bacteria | More potent | tandfonline.com |
| Thiazole derivatives with methoxy (B1213986) substitution | Gram-positive bacteria | Better activity | tandfonline.com |
MIC: Minimum Inhibitory Concentration
Antifungal Properties and Cellular Targeting
In addition to their antibacterial effects, derivatives of this compound have demonstrated significant antifungal properties. nih.gov These compounds have been effective against various fungal pathogens, including strains of Candida albicans and Aspergillus niger. tandfonline.com The cellular targeting of these derivatives in fungi is thought to involve the disruption of the fungal cell membrane and the inhibition of essential enzymes. researchgate.net
Research has indicated that the antifungal activity of these compounds can be modulated by the nature of the substituents on the thiazole ring. For example, certain derivatives have shown high potency against specific fungal species. The presence of a chloro group has been noted to enhance cytotoxic activity against fungi.
The table below presents the antifungal activity of specific this compound derivatives.
| Compound/Derivative | Fungal Strain | Activity/Potency | Reference |
| Compound 18 | C. albicans, A. niger | MIC: 4−9 µg/mL | tandfonline.com |
| Compound 20 | C. albicans, A. niger | MIC: 3−4 µg/mL | tandfonline.com |
| Thiazole derivatives | Candida albicans | Moderate to good activity | sapub.org |
MIC: Minimum Inhibitory Concentration
Anticancer Research
The quest for novel and effective anticancer agents has led to the investigation of various synthetic compounds, including derivatives of this compound. nih.govbioorganica.com.ua These compounds have shown promising cytotoxic activity against a variety of cancer cell lines, operating through multiple mechanisms to inhibit cancer cell growth and proliferation. nih.govbioorganica.com.ua
Cytotoxicity Profiles Against Various Cancer Cell Lines
Derivatives of this compound have exhibited a broad range of cytotoxic activity against numerous human cancer cell lines. bioorganica.com.uaekb.eg For instance, certain di- and trifunctional substituted 1,3-thiazoles have demonstrated significant growth inhibition of leukemia, lung cancer, melanoma, and breast cancer cells. bioorganica.com.ua The introduction of a piperazine (B1678402) ring at the C5 position of the 1,3-thiazole has been shown to be particularly effective. bioorganica.com.ua
The following interactive data table showcases the cytotoxicity of various this compound derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Growth Percentage (GP) / IC50 | Reference |
| 2-Phenyl-4-tosyl-5-chloro-1,3-thiazole (1) | Leukemia (K-562) | GP = 30.07% | bioorganica.com.ua |
| 2-Phenyl-4-tosyl-5-chloro-1,3-thiazole (1) | Leukemia (SR) | GP = 13.60% | bioorganica.com.ua |
| 2-Phenyl-4-tosyl-5-chloro-1,3-thiazole (1) | Lung Cancer (NCI-H522) | GP = 44.91% | bioorganica.com.ua |
| 2-Phenyl-4-tosyl-5-chloro-1,3-thiazole (1) | Melanoma (M14) | GP = 37.06% | bioorganica.com.ua |
| 2-Phenyl-4-tosyl-5-chloro-1,3-thiazole (1) | Melanoma (MDA-MB-435) | GP = 1.37% | bioorganica.com.ua |
| 2-Phenyl-4-tosyl-5-chloro-1,3-thiazole (1) | Breast Cancer (MDA-MB-468) | GP = 0.73% | bioorganica.com.ua |
| 5-Chloro-2-(furan-2-yl)-4-tosyl-1,3-thiazole (10) | Leukemia (K-562) | GP = 18.83% | bioorganica.com.ua |
| 5-Chloro-2-(furan-2-yl)-4-tosyl-1,3-thiazole (10) | Leukemia (SR) | GP = 8.28% | bioorganica.com.ua |
| 5-Chloro-2-(furan-2-yl)-4-tosyl-1,3-thiazole (10) | Lung Cancer (NCI-H522) | GP = 18.49% | bioorganica.com.ua |
| 5-Chloro-2-(furan-2-yl)-4-tosyl-1,3-thiazole (10) | Melanoma (M14) | GP = 32.33% | bioorganica.com.ua |
| 5-Chloro-2-(furan-2-yl)-4-tosyl-1,3-thiazole (10) | Melanoma (MDA-MB-435) | GP = 4.90% | bioorganica.com.ua |
| 5-Chloro-2-(furan-2-yl)-4-tosyl-1,3-thiazole (10) | Breast Cancer (MDA-MB-468) | GP = -22.87% | bioorganica.com.ua |
| 2-Phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole (5) | Ovarian Cancer (IGROV-1) | GP = 31.39% | bioorganica.com.ua |
| 2-Phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole (5) | Ovarian Cancer (OVCAR) | GP = 49.75% | bioorganica.com.ua |
| 1,3-Thiazole 21 | Leukemia HL-60 (TB) | GP = -45.35% | bioorganica.com.ua |
| 1,3-Thiazole 21 | Lung Cancer (NCI-H522) | GP = -44.16% | bioorganica.com.ua |
| 1,3-Thiazole 21 | Colon Cancer (COLO 205) | GP = -32.92% | bioorganica.com.ua |
| 1,3-Thiazole 21 | Melanoma (M14) | GP = -49.08% | bioorganica.com.ua |
| 1,3-Thiazole 21 | Breast Cancer (HS 578T) | GP = -21.17% | bioorganica.com.ua |
| 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide (3) | Leukemia (MV4-11) | IC50 4.4 µg/mL | nih.gov |
| 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide (3) | Breast Cancer (MCF-7) | IC50 < 15 µg/mL | nih.gov |
| 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide (3) | Colon Cancer (LoVo) | IC50 < 15 µg/mL | nih.gov |
GP: Growth Percentage; IC50: Half-maximal inhibitory concentration
Mechanisms of Action: Apoptosis Induction and Cell Cycle Modulation
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. bibliotekanauki.plksbu.edu.tr Studies have shown that these compounds can trigger apoptosis by activating caspases, a family of protease enzymes that play a crucial role in this process. bibliotekanauki.pltandfonline.com For example, certain derivatives have been found to significantly increase the levels of caspase-3, a key executioner caspase. bibliotekanauki.pltandfonline.com
Furthermore, these compounds can modulate the cell cycle, arresting cancer cells at specific phases and preventing their proliferation. bibliotekanauki.plmdpi.com Flow cytometric analysis has revealed that some derivatives can cause cell cycle arrest at the G2/M phase and induce pre-G1 apoptosis. bibliotekanauki.pl This disruption of the normal cell cycle progression ultimately leads to a reduction in tumor cell growth. Some 1,3-thiazole derivatives have been shown to cause cell cycle arrest in HepG2 cells at the S and pre-G1 phases. mdpi.com
Selective Cytotoxicity and Differential Activity against Normal Cells
An important aspect of anticancer drug development is ensuring that the compounds are selectively toxic to cancer cells while minimizing harm to normal, healthy cells. Several studies have investigated the selective cytotoxicity of this compound derivatives. nih.govtandfonline.com The results have been promising, with some compounds demonstrating significantly lower cytotoxicity towards normal cell lines compared to cancer cells. nih.gov
For instance, 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide showed almost two times lower activity towards the normal MCF-10A cell line than against various cancer cell lines, indicating a degree of selectivity. nih.gov This differential activity is a crucial factor in the potential development of these compounds as therapeutic agents.
Antiviral Research
Derivatives of the 1,3-thiazole scaffold have demonstrated notable potential as antiviral agents. Research has explored their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV) and Tobacco Mosaic Virus (TMV).
Thiazole derivatives are being investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. These compounds aim to offer therapeutic alternatives that may circumvent the neurological side effects associated with some existing antiretroviral therapies.
In the realm of plant virology, novel sulfonamide derivatives incorporating a 1,3,4-thiadiazole (B1197879) ring, a related heterocyclic structure, have been synthesized and screened for their activity against TMV. nih.govresearchgate.net Bioassay results indicated that some of these compounds exhibited significant anti-TMV activity. nih.govresearchgate.net For instance, specific derivatives showed inhibitory effects comparable to the commercial antifungal agent ningnanmycin. nih.gov The structural variations in the sulfonamide moiety were found to have a considerable impact on the antiviral potency of these compounds. researchgate.net
Furthermore, research into bis-1,3-thiazole derivatives has been conducted to discover new antiviral scaffolds. researchgate.net These compounds have been screened against various viruses, including Poliovirus and Influenza A (H1N1). researchgate.net The design of these molecules often involves hybridizing the bis-thiazole motif with other heterocyclic systems like pyrazole (B372694) and thiadiazole to enhance their biological activity. researchgate.net
| Compound Type | Virus | Key Findings |
| Thiazole derivatives | HIV | Investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). |
| 1,3,4-Thiadiazole sulfonamide derivatives | Tobacco Mosaic Virus (TMV) | Some compounds exhibited antiviral activity comparable to commercial agents. nih.govresearchgate.net |
| Bis-1,3-thiazole derivatives | Poliovirus, Influenza A (H1N1) | Screened for broad-spectrum antiviral activity. researchgate.net |
Anti-inflammatory Research
Inflammation is a complex biological response, and the arachidonic acid pathway, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, plays a central role. researchgate.net Thiazole derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents, with some compounds exhibiting potent inhibition of these key enzymes. researchgate.nettandfonline.com
One area of focus has been the design of dual COX/LOX inhibitors, which are believed to offer a superior anti-inflammatory profile with an improved safety margin compared to simple COX inhibitors. tandfonline.com Darbufelone, a compound with a thiazole molecular scaffold, has been identified as a dual inhibitor of the COX and LOX pathways. tandfonline.com This has spurred the development of new 4-benzyl-1,3-thiazole derivatives. tandfonline.com
Research has also explored thiazole derivatives containing a pyrazole moiety. researchgate.net In vitro and in vivo studies have demonstrated the anti-inflammatory efficacy of these compounds, with some showing substantial COX-2 inhibition. researchgate.net Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyrazole and thiazole rings significantly influence their inhibitory capacity. researchgate.net
A series of pyridine- and thiazole-based hydrazides were synthesized and evaluated for their in vitro anti-inflammatory activity by inhibiting protein denaturation. acs.org Several of these compounds demonstrated significant activity, with their potency being influenced by the nature of the substituents on the aromatic rings. acs.org
Furthermore, a specific derivative, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC), has been shown to possess anti-inflammatory properties in addition to its antidiabetic effects. nih.gov Studies in diabetic rat models revealed that BAC administration suppressed the generation of inflammatory cytokines such as tumor necrosis factor-α and interleukin-6. nih.gov
| Compound Class | Key Findings |
| 4-Benzyl-1,3-thiazole derivatives | Designed as dual COX/LOX inhibitors, inspired by the activity of Darbufelone. tandfonline.com |
| Thiazoles containing a pyrazole moiety | Exhibited significant COX-2 inhibition in both in vitro and in vivo models. researchgate.net |
| Pyridine- and thiazole-based hydrazides | Showed in vitro anti-inflammatory activity through inhibition of protein denaturation. acs.org |
| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) | Suppressed inflammatory cytokine production in diabetic animal models. nih.gov |
Other Pharmacological Activities
Antimalarial Potential
The thiazole scaffold is a valuable component in the development of new antimalarial agents. nih.gov Research has focused on synthesizing and evaluating various thiazole derivatives for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net
A study on novel thiazole derivatives revealed that modifications to the N-aryl amide group linked to the thiazole ring were crucial for antimalarial potency, leading to compounds with high efficacy and low cytotoxicity. researchgate.net Another approach has been the synthesis of thiazole derivatives as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a key enzyme in the parasite's life cycle. pnrjournal.com Docking studies and biological activity aof these derivatives indicated that electron-withdrawing groups on the phenyl ring attached to the thiazole were essential for better antimalarial activity. pnrjournal.com
The therapeutic potential of the thiazole ring is further supported by a comprehensive review of its antimalarial activity over the last two decades, which highlights its promise for developing future antimalarial drugs. nih.gov
| Research Focus | Key Findings |
| N-aryl amide thiazole derivatives | Modifications to the N-aryl amide group significantly impacted in vitro antimalarial activity. researchgate.net |
| Thiazole derivatives as Pf-DHFR inhibitors | Electron-withdrawing groups on the phenyl ring were found to be important for inhibitory activity. pnrjournal.com |
Anticonvulsant Properties
Thiazole derivatives have been extensively studied for their potential as anticonvulsant agents. tandfonline.comfabad.org.tr Various synthetic strategies have been employed to create novel thiazole-containing compounds with activity in preclinical models of epilepsy.
One line of research has focused on the synthesis of 5-ene-4-thiazolidinones, which have shown activity in the pentylenetetrazole (PTZ)-induced seizure model. nuph.edu.ua Another study investigated new 2-imino-4-thiazolidinone derivatives, with some compounds demonstrating notable anticonvulsant effects. nuph.edu.ua
Furthermore, several series of thiazole derivatives have been synthesized and evaluated in both the maximal electroshock seizure (MES) and PTZ tests. tandfonline.com For instance, certain 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles displayed significant anticonvulsant activity with median effective doses lower than the reference drug, ethosuximide. tandfonline.com SAR studies on various thiazole-linked compounds have shown that the presence of specific heterocyclic rings, such as 1,2,4-triazole (B32235), can enhance anticonvulsant properties.
| Compound Series | Seizure Model | Key Findings |
| 5-ene-4-thiazolidinones | PTZ-induced seizures | Identified active derivatives. nuph.edu.ua |
| 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles | MES and PTZ tests | Some compounds showed potent anticonvulsant activity. tandfonline.com |
| Thiazole-linked (arylalkyl) azoles | MES and PTZ tests | The 1,2,4-triazole ring was found to be beneficial for activity. |
Antidiabetic Efficacy and Insulin (B600854) Sensitivity Modulation
Thiazole derivatives have been identified as promising candidates for the development of new antidiabetic drugs. nih.govresearchgate.net Research has shown that certain thiazole-containing compounds can effectively lower blood glucose levels and improve insulin sensitivity. nih.govnih.gov
A notable example is 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC), which was investigated in a streptozotocin-induced neonatal model of non-insulin-dependent diabetes mellitus in rats. nih.gov Administration of BAC for three weeks resulted in a significant decrease in blood glucose, an increase in insulin levels, and improved insulin sensitivity. nih.gov The mechanism of action appears to involve the amelioration of oxidative stress and the suppression of inflammatory cytokines. nih.gov
Structure-activity relationship studies have indicated that the presence of a substituted chlorobenzyl amino group is crucial for the antidiabetic activity of these compounds. researchgate.net Other research has focused on novel thiazolidinedione (TZD) and rhodanine (B49660) derivatives that regulate glucose metabolism and activate the peroxisome proliferator-activated γ (PPAR-γ) receptor, a key target in diabetes treatment. nih.gov
| Compound | Key Findings |
| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) | Lowered blood glucose, raised insulin levels, and improved insulin sensitivity in diabetic rats. nih.gov |
| Thiazolidinedione (TZD) and Rhodanine derivatives | Regulated glucose metabolism and activated the PPAR-γ receptor. nih.gov |
Anticholinesterase Activity
Thiazole derivatives have been investigated as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the management of Alzheimer's disease. tandfonline.comnih.gov
A study on benzimidazole-based thiazole derivatives revealed that many of these compounds exhibited good inhibitory potential against both AChE and BuChE. mdpi.com The inhibitory potency was influenced by the nature, number, and position of substituents on the phenyl rings of the molecules. mdpi.com
Another research effort focused on coumarinyl thiazoles, with some compounds showing potent and selective inhibition of AChE. nih.gov Molecular docking studies have been employed to understand the binding interactions of these inhibitors with the active sites of the cholinesterase enzymes. nih.gov Furthermore, O-substituted derivatives of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride, structural analogs of vitamin B1, have also been synthesized and evaluated as cholinesterase inhibitors, with some showing high potency and selectivity for either AChE or BuChE. scispace.com
| Compound Class | Target Enzyme(s) | Key Findings |
| Benzimidazole-based thiazole derivatives | AChE and BuChE | Exhibited good inhibitory potential, with activity dependent on substituent patterns. mdpi.com |
| Coumarinyl thiazoles | AChE and BuChE | Some compounds were potent and selective AChE inhibitors. nih.gov |
| O-substituted 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chlorides | AChE and BuChE | Demonstrated high potency and selectivity for either AChE or BuChE depending on the substitution. scispace.com |
Nitric Oxide (NO) Induction Capacity
The ability of certain molecules to release nitric oxide (NO) is a key therapeutic strategy, particularly in the development of anti-inflammatory and cardiovascular agents, as NO plays a crucial role in vasodilation and immunomodulation. Research into lipid-like 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole derivatives has demonstrated their capacity for NO induction. rsc.org A series of these compounds, synthesized with the aim of producing potential anticancer and antimicrobial agents, were found to possess high NO-induction ability. rsc.org This suggests that the 4-methyl-1,3-thiazole core could be a viable scaffold for the development of NO-releasing drugs. The introduction of various substituents to this core structure could modulate the NO-releasing properties, offering a pathway to fine-tune the therapeutic effects.
Antiallergic and Antihypertensive Properties
The thiazole nucleus is a common feature in a variety of biologically active compounds, with derivatives exhibiting a wide range of pharmacological effects, including antiallergic and antihypertensive activities. nih.govfabad.org.trijnrd.orgnih.govsemanticscholar.org While specific studies on the antiallergic properties of this compound are not extensively documented, the general class of thiazole derivatives has been explored for the treatment of allergies. psu.eduresearchgate.net
In the context of antihypertensive effects, several studies have highlighted the potential of the thiazole scaffold. For instance, a series of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives were investigated as potential angiotensin II receptor antagonists, a key mechanism in blood pressure regulation. pensoft.net Docking studies indicated a high affinity of these compounds for the angiotensin II receptor, and subsequent pharmacological studies confirmed their antihypertensive effects. pensoft.net Another study on thiazole derivatives bearing a pyrazole moiety also demonstrated good antihypertensive α-blocking activity with low toxicity. clockss.org One particular derivative with a methyl substitution at the carbonyl carbon of the thiosemicarbazone and an unsubstituted benzene (B151609) ring showed an antihypertensive activity greater than the reference drug, Minoxidil. clockss.org These findings underscore the potential of the thiazole core in the design of novel antihypertensive agents.
Analgesic and Antipsychotic Effects
The versatility of the thiazole scaffold extends to the central nervous system, with numerous derivatives showing promise as both analgesic and antipsychotic agents. fabad.org.trijnrd.org
Analgesic Effects:
Novel thiazole derivatives incorporating a pyrazole moiety have been synthesized and evaluated for their analgesic activity. researchgate.net In one study, all synthesized compounds demonstrated mild to good analgesic effects in the tail immersion test in mice. researchgate.net Specifically, compounds 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide and 2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide were identified as having the highest analgesic activity. researchgate.net Furthermore, a series of 2-(4-arylpiperazin-1-yl-methyl)-4-methyl-1-oxo-5,6,8,8a-tetrahydro-thiazolo[3,4-d] clockss.orgnih.govlew.rotriazines were found to have potent analgesic activity in mice, with derivatives having a 3-chloro- or 4-fluorophenylpiperazinylmethyl side-chain being particularly effective. nih.gov
Antipsychotic Effects:
The thiazole ring is a key component in the development of atypical antipsychotic agents. A series of 2-{4-[4-(2,5-disubstituted thiazol-4-yl)phenylethyl] piperazin-1-yl}-1,8-naphthyridine-3-carbonitriles were synthesized and showed potential as atypical antipsychotics, with a notable 5-HT2A/D2 receptor antagonism ratio. tandfonline.com One of the most active compounds in this series was a N,5-dimethylthiazol-2-amine derivative. tandfonline.com Another study focused on piperazinyl butyl thiazolidinones, structurally related to a compound with potential atypical antipsychotic activity, and identified new leads with affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT1A receptors. acs.org These studies highlight the importance of the thiazole scaffold in designing drugs that target the complex neurochemical pathways involved in psychosis.
Structure-Activity Relationship (SAR) Studies for Biological Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For thiazole derivatives, extensive SAR studies have been conducted to optimize their therapeutic potential.
Impact of Substituent Modifications on Biological Potency
The biological potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any attached moieties. analis.com.my The addition of different substituents at the C-2, C-4, and C-5 positions can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. analis.com.my
For example, the presence of an electron-donating methyl group on the thiazole ring can increase its basicity and nucleophilicity. analis.com.my In contrast, the introduction of hydrophobic groups can enhance anti-inflammatory activity, while the electronic effect of the substituent may be less significant. mdpi.com SAR studies on various series of thiazole derivatives have revealed key trends:
Antimicrobial Activity: For 2,4-disubstituted-1,3-thiazole derivatives, the presence of a nitro group on a phenyl substituent was found to be active against B. subtilis, S. aureus, and E. coli. analis.com.my In another series, the replacement of bulky substituents at positions 4 or 5 of the thiazole nucleus decreased antimicrobial activity. researchgate.net
Anticancer Activity: In a series of β-pentene based thiazole derivatives, the presence of a hydroxyl group on the benzene ring enhanced anticancer activity, whereas a fluorine group decreased it. ijper.org
Antihypertensive Activity: In a study of thiazole derivatives with α-blocking activity, a methyl substitution at the carbonyl carbon of a thiosemicarbazone moiety, combined with an unsubstituted benzene ring, significantly improved antihypertensive effects. clockss.org
| Substituent/Modification | Position | Effect on Biological Activity | Compound Class/Target | Reference |
|---|---|---|---|---|
| Nitro group on phenyl substituent | - | Increased antimicrobial activity | 2,4-disubstituted-1,3-thiazoles | analis.com.my |
| Bulky groups | 4 or 5 | Decreased antimicrobial activity | 2-(3-pyridyl)-4,5-disubstituted thiazoles | researchgate.net |
| Hydroxyl group on benzene ring | - | Enhanced anticancer activity | β-pentene based thiazoles | ijper.org |
| Fluorine group on benzene ring | - | Decreased anticancer activity | β-pentene based thiazoles | ijper.org |
| Methyl group at carbonyl carbon of thiosemicarbazone | - | Improved antihypertensive activity | Thiazoles with pyrazole moiety | clockss.org |
| p-Bromophenyl | 4 | Increased antifungal activity | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoles | nih.gov |
Pharmacophore Identification and Lead Compound Optimization
Pharmacophore modeling is a crucial step in modern drug discovery, allowing for the identification of the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This model then serves as a template for designing new, more potent compounds. For thiazole derivatives, pharmacophore modeling has been successfully applied to identify key features for various biological targets.
For instance, a ligand-based pharmacophore model for thiazole and thiophene (B33073) derivatives as Polo-like kinase 1 (Plk1) inhibitors identified a five-point hypothesis (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.gov Similarly, for PIN1 inhibitors, a five-point pharmacophore (ADRRR.2) with one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings was developed for a series of thiazole derivatives. lew.ro For 5-HT2A receptor antagonists, a hypothetical pharmacophore was generated from a set of known active ligands, and newly designed 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives showed good fitting to this model. researchgate.net
Once a lead compound is identified, lead optimization is employed to improve its potency, selectivity, and pharmacokinetic properties. This process often involves systematic structural modifications based on SAR data and computational modeling. An example of this is the optimization of inactive "lead" compounds through computational methods like Free Energy Perturbation (FEP) to deliver novel and potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The optimization of a target-diverse scaffold, such as the tetrazolinone scaffold, has also been shown to be an effective strategy for discovering new lead compounds with novel biological activities. nih.gov Hit-to-lead optimization efforts on a benzothiazole (B30560) scaffold have also led to the development of potent DNA gyrase inhibitors. acs.org
Computational and Molecular Modeling Studies in Biological Activity Prediction
Computational and molecular modeling techniques are indispensable tools in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets at an atomic level. These methods are widely used to predict the biological activity of novel compounds, understand their mechanism of action, and guide the design of more effective therapeutic agents. For this compound derivatives and related compounds, these techniques have been instrumental.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For example, molecular docking studies on a series of thiazole derivatives as potential α-amylase inhibitors helped to rationalize the observed inhibitory activity and identified key binding interactions within the enzyme's active site. researchgate.net Similarly, docking studies of novel 4-methylthiazole (B1212942) derivatives with DNA gyrase have provided insights into their potential as antimicrobial agents. bohrium.com In a study of pyrimidinone-linked thiazoles, in silico studies confirmed good interactions with the target, corroborating the experimental bioactivity data. nih.gov
Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide information on parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's ability to donate or accept electrons and thus its reactivity. For pyrimidinone-linked thiazole derivatives, DFT investigations showed that chloro-substituted compounds exhibited potential reactivity, which correlated with their observed antibacterial activity. nih.gov DFT studies have also been used to explain the nucleophilic and electrophilic character of thiazole-derived chalcones and to predict their electronic densities and energy gaps, which are relevant to their biological activity. tandfonline.com
| Compound Class | Computational Method | Target/Property Studied | Key Findings | Reference |
|---|---|---|---|---|
| Pyrimidinone-linked thiazoles | DFT, Molecular Docking | Antibacterial activity, Corrosion inhibition | Chloro-substituted compounds showed potential reactivity; good interaction with the target confirmed. | nih.gov |
| Thiazole-derived thiazolidinone-based chalcones | DFT, Molecular Docking | Acetylcholinesterase and butyrylcholinesterase inhibition | Explained nucleophilic/electrophilic character and binding modalities of potent inhibitors. | tandfonline.com |
| Thiazole-sulfonamide derivatives | DFT, Molecular Modeling | Anti-Alzheimer's activity (AChE and BuChE inhibition) | Assessed electronic properties and anti-Alzheimer's potency. | mdpi.com |
| (E)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazineyl)-4-(4-methoxyphenyl)thiazole | DFT, Molecular Docking | Anticancer activity | Docking score comparable to dasatinib; satisfactory ADME profile. | bohrium.com |
| 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazoles | Molecular Docking | α-amylase inhibition | Most active compounds showed better binding with the α-amylase active site than the standard. | researchgate.net |
| 4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines | Molecular Docking | Angiotensin II receptor antagonism | High affinity of all tested substances to the biotarget was indicated. | pensoft.net |
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking simulations are pivotal in elucidating the binding modes of thiazole derivatives within the active sites of biological targets. These studies provide insights into the specific interactions that drive their inhibitory potential.
For instance, a series of novel 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine (B92270) moiety were synthesized and subjected to molecular docking studies to explore their binding with the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK). mdpi.com The results indicated that these compounds could effectively fit into the EGFR TK active site. One particular 1,3,4-thiadiazole derivative, compound 4h , exhibited the most favorable binding affinity with a Gibbs free energy (ΔG) of -10.8 kcal/mol, which was superior to the reference inhibitor Harmine (ΔG = -7.1 kcal/mol). mdpi.com Other derivatives also showed strong binding affinities, with ΔG values ranging from -8.1 to -9.2 kcal/mol. mdpi.com
In another study, 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazole derivatives were designed as potential α-amylase inhibitors. researchgate.net Docking simulations against human pancreatic α-amylase revealed that the most active compounds established significant binding interactions within the enzyme's active site, showing better binding profiles than the standard drug, acarbose. researchgate.net Similarly, pyrazole-linked methylenehydrazono-thiazole derivatives were investigated for their binding affinity. The precursor, 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-N-(4-chlorophenyl) hydrazine-1-carbothioamid (3) , and its subsequent derivatives were synthesized and analyzed. ekb.eg
Furthermore, docking studies on newly synthesized thiazole derivatives against DNA gyrase have helped to explain their antimicrobial activity. bohrium.com The results suggest that the compounds' inhibitory action may be due to an allosteric effect, providing a basis for the structure-activity relationship and the future design of new antimicrobial agents. bohrium.com In the context of antiviral research, QSAR models were used to identify promising oxazole (B20620) and thiazole derivatives, and subsequent docking analysis suggested that DNA polymerase is a likely biotarget for these compounds against human cytomegalovirus (HCMV). nih.gov The most active compounds, 1 and 5 , demonstrated calculated binding energies of -8.6 and -7.8 kcal/mol, respectively, stabilized by hydrogen bonds and hydrophobic interactions within the DNA polymerase active site. nih.gov
Table 1: Molecular Docking Results for Thiazole Derivatives
| Compound/Derivative Series | Target Protein | Key Findings | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole/1,3-Thiazole with Pyridine Moiety | EGFR Tyrosine Kinase | Compound 4h showed the best binding affinity (ΔG = -10.8 kcal/mol) compared to the reference drug Harmine (ΔG = -7.1 kcal/mol). | mdpi.com |
| 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazoles | α-Amylase | Active compounds exhibited better binding interactions with the enzyme's active site than the standard, acarbose. | researchgate.net |
| Oxazole and Thiazole Derivatives | HCMV DNA Polymerase | Compounds 1 and 5 showed strong binding energies of -8.6 and -7.8 kcal/mol, respectively. | nih.gov |
| 4-methylthiazole derivatives | DNA Gyrase | Docking results support an allosteric mechanism of inhibition and helped explain structure-activity relationships. | bohrium.com |
Quantitative Structure-Activity Relationship (QSAR) and Molecular Field Analysis (MFA)
QSAR and MFA are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
A 3D-QSAR study was conducted on a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ol analogues (tebuquine analogues) to understand their antimalarial activity. acs.org Using Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA), predictive models were developed. The MFA model yielded a high conventional r² value of 0.908 and a cross-validated r² of 0.886. acs.org The MSA model produced an r² of 0.846 and a cross-validated r² of 0.812. acs.org These models revealed that the steric, electrostatic, and hydrogen-bond donor/acceptor fields are critical descriptors for the structure-activity relationship. acs.org The inclusion of spatial descriptors and solvent-accessible surface area in the MSA model highlighted the importance of the molecule's orientation and solvation for its activity. acs.org
In another study, 2D-QSAR models were developed for a series of 59 thiazole derivatives that act as 5-lipoxygenase (5-LOX) inhibitors, an enzyme implicated in inflammatory diseases. laccei.org The resulting model showed a good correlation coefficient of 0.626 and a predictive coefficient for the test set of 0.621, indicating its utility in predicting the activity of new compounds. laccei.org Regression-based QSAR models have also been successfully built to predict the antimicrobial activity of new 1,3-thiazolylphosphonium salts, with the predictions showing good agreement with experimental results. ukrbiochemjournal.org Similarly, QSAR studies on azole derivatives tested against human cytomegalovirus (HCMV) resulted in classification models with a balanced accuracy of 73–79%, which were then used to screen a virtual library for new potential antivirals. nih.gov
Conformational Analysis and Rate-Limiting Step Exploration
The three-dimensional conformation of a molecule is critical to its ability to interact with a biological target. Conformational analysis helps to identify the most stable and biologically active shapes of thiazole derivatives.
A study on tebuquine (B1682963) analogues used MSA and MFA to explore the conformation of the molecule in the rate-limiting step of its antimalarial action. acs.org The analysis suggested that the orientation of the conformationally favored molecule within the receptor site is a key determinant of its activity. acs.org
Theoretical Calculation of Electronic Properties
Theoretical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic properties of molecules, providing insights into their reactivity and stability.
DFT calculations were performed on newly synthesized thiazole derivatives to predict their corrosion inhibitor activity. researchgate.net Using the B3LYP/6-311G(d,p) method, researchers calculated key quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the energy gap (ΔE), and the dipole moment (µ). researchgate.net These calculations help in understanding the molecule's tendency to donate or accept electrons, which is crucial for its interaction with metal surfaces in corrosion inhibition. researchgate.net
In a study of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, DFT calculations revealed a relatively small HOMO-LUMO energy gap, which is attributed to the nearly planar geometry and extended conjugation of the molecule. nih.gov The nitro group substituent was found to play a significant role in determining the electronic properties. nih.gov Furthermore, the molecular electrostatic potential (MEP) was analyzed to confirm hydrogen bonding sites, which are critical for ligand-receptor interactions. nih.gov Similar theoretical investigations on thiazolo[3,2-a]pyridine derivatives using DFT and Time-Dependent DFT (TD-DFT) have been used to assign observed electronic transitions in their UV-Vis spectra and to analyze intermolecular charge transfer through Natural Bond Orbital (NBO) analysis. bohrium.com These computational studies provide a deeper understanding of the electronic structure that underlies the chemical and biological properties of these thiazole compounds. bohrium.combohrium.com
Mentioned Compounds
Applications of 5 Chloro 4 Methyl 1,3 Thiazole in Agrochemical Science
Development of Insecticides and Nematicides
The 1,3-thiazole framework is a cornerstone in the creation of modern insecticides and nematicides. ontosight.airesearchgate.net While research may not always pinpoint the exact 5-Chloro-4-methyl-1,3-thiazole, the development of closely related derivatives underscores the importance of this chemical structure. A prominent example is the nematicide Fluensulfone, which is chemically identified as 5-chloro-2-(3,4,4-trifluoro-but-3-ene-1-sulfonyl)-1,3-thiazole. ucdavis.eduplantsciencejournal.com This compound belongs to the fluoroalkenyl sulfone class of nematicides and is effective against plant-parasitic nematodes, such as root-knot nematodes (Meloidogyne spp.). plantsciencejournal.com
Fluensulfone's structure, featuring a 1,3-thiazole core with a chloro substituent at the 5-position, highlights the role of this specific arrangement in achieving potent nematicidal activity. It is recognized for having low toxicity to non-target insects and mammals, making it a safer alternative to older organophosphate and carbamate (B1207046) nematicides. ucdavis.eduplantsciencejournal.com The compound is typically applied to the soil, where it can be incorporated or delivered via drip irrigation systems to target nematodes. ucdavis.edu The development of such compounds demonstrates a strategic focus on structure-activity relationships to create effective and more environmentally compatible crop protection solutions. solubilityofthings.com
Table 1: Research Findings on a Key Nematicide with a 5-Chloro-1,3-Thiazole Core
| Compound Name | Chemical Class | Target Pests | Key Structural Feature | Reference |
|---|---|---|---|---|
| Fluensulfone | Fluoroalkenyl sulfone | Plant-parasitic nematodes (e.g., Meloidogyne spp.) | 1,3-thiazole core with a chloro group at the 5-position | plantsciencejournal.com |
Beyond nematicides, the broader thiazole (B1198619) class includes major commercial insecticides like Thiamethoxam and Clothianidin, further cementing the significance of this heterocycle in controlling insect pests. researchgate.net
Fungicidal Formulations and Crop Protection Strategies
The thiazole moiety is a recurring feature in a variety of fungicidal agents used for crop protection. ontosight.aisolubilityofthings.com Its presence is crucial to the bioactivity of several commercially successful fungicides. These compounds are vital in managing a wide spectrum of fungal diseases that threaten agricultural productivity.
Research into heterocyclic compounds has led to the development of numerous fungicides built upon the thiazole ring. Marketed examples include:
Thiabendazole: A broad-spectrum benzimidazole (B57391) fungicide.
Thifluzamide: Used to control diseases caused by Rhizoctonia species.
Ethaboxam: Effective against oomycete pathogens like Phytophthora and Plasmopara.
Benthiavalicarb: A carboxylic acid amide fungicide.
Oxathiapiprolin: A newer fungicide with a novel mode of action. researchgate.net
The utility of the thiazole structure in these diverse fungicides demonstrates its versatility as a pharmacophore in designing molecules that can interfere with essential life processes in pathogenic fungi. ontosight.ai The continuous exploration of thiazole derivatives aims to produce new fungicidal formulations with improved efficacy and broader disease control spectrums. google.com
Herbicidal Applications and Weed Management
In the field of weed management, derivatives of this compound have been investigated for their herbicidal properties. ontosight.aisolubilityofthings.com A notable example from scientific literature is the herbicide with the common name CMPT, chemically known as 5-Chloro-4-methyl-2-propionamide-1,3-thiazole. researchgate.net
Research has shown that CMPT functions as a photosynthesis inhibitor. researchgate.net Its mode of action involves blocking the Hill reaction, a key process in the light-dependent reactions of photosynthesis. This disruption of the plant's energy production ultimately leads to the death of susceptible weed species. researchgate.net Studies on the selectivity of CMPT revealed that crops like wheat and barley could recover from its photosynthetic inhibition, likely through metabolic detoxification via hydrolysis. In contrast, susceptible weeds like tomato could not recover and eventually perished. researchgate.net This selective action is a critical attribute for herbicides used in crop systems. The development of such compounds highlights the potential of the 5-chloro-4-methyl-thiazole scaffold in creating effective and selective herbicides for modern agriculture. researchgate.net
Table 2: Research Findings on a Herbicide Derivative of this compound
| Compound Name (Common) | Chemical Name | Mode of Action | Selectivity Mechanism | Reference |
|---|---|---|---|---|
| CMPT | 5-Chloro-4-methyl-2-propionamide-1,3-thiazole | Photosynthesis inhibitor (Hill reaction) | Metabolic detoxification (hydrolysis) in tolerant crops (wheat, barley) | researchgate.net |
Plant Disease and Virus Control Initiatives
The control of plant viruses is another area where heterocyclic compounds related to this compound have shown promise. While direct research on this specific compound for antiviral purposes is limited, studies on structurally similar thiadiazoles provide valuable insights. Thiadiazoles, which are isomers of thiazoles, have been synthesized and tested for their ability to combat plant viruses, most notably the Tobacco Mosaic Virus (TMV). researchgate.net
For instance, a series of novel 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives were synthesized and evaluated for their anti-TMV activity. mdpi.comresearchgate.net The results of the bioassays indicated that some of these compounds possessed notable inhibitory effects against the virus. mdpi.comresearchgate.net Similarly, other research has focused on 4-methyl-1,2,3-thiadiazole (B96444) derivatives, which have also demonstrated good potential for controlling TMV through various modes of action, including curative and protective activities. researchgate.netnih.gov These findings suggest that the core heterocyclic ring structure, with specific substitutions, is a viable starting point for developing new agents to protect crops from viral diseases. researchgate.net
Future Directions and Emerging Research Avenues for 5 Chloro 4 Methyl 1,3 Thiazole
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The classical synthesis of thiazoles, such as the Hantzsch reaction, often involves harsh conditions and the use of hazardous reagents. bepls.com Modern synthetic chemistry is moving towards more efficient and environmentally benign processes. Future research on 5-Chloro-4-methyl-1,3-thiazole will likely focus on developing synthetic methods that are not only high-yielding but also adhere to the principles of green chemistry.
Advanced techniques like microwave-assisted organic synthesis (MAOS) have already shown promise in accelerating the synthesis of various thiazole (B1198619) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation to the synthesis of this compound could significantly improve efficiency. nih.govnih.gov
Furthermore, continuous flow chemistry offers a paradigm shift from traditional batch processing. mtak.huspringerprofessional.de This technology allows for safer reactions with hazardous intermediates, precise control over reaction parameters, and easier scalability. uc.ptmdpi.com Developing a continuous flow process for the synthesis of this compound could lead to a more streamlined and cost-effective manufacturing process, which is highly desirable for industrial applications. mtak.hu
Another promising avenue is the exploration of novel catalytic systems . The use of reusable, silica-supported catalysts, for instance, has been shown to be effective in the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com Research into specific catalysts that can regioselectively introduce the chloro and methyl groups onto the thiazole ring would be a significant advancement.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced purity. nih.govresearchgate.net |
| Continuous Flow Chemistry | Improved safety, scalability, and process control. mtak.huspringerprofessional.deuc.pt |
| Novel Catalytic Systems | High regioselectivity, catalyst recyclability, and milder reaction conditions. mdpi.com |
| Electrochemical Synthesis | Metal- and oxidant-free conditions, promoting green chemistry principles. organic-chemistry.org |
Exploration of Untapped Biological Targets and Disease Indications
Thiazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. sapub.orgnih.gov The specific substitution on the thiazole ring plays a crucial role in determining its pharmacological profile. The future for this compound in medicine lies in systematically exploring its potential against a range of biological targets and diseases.
In the realm of oncology , thiazole-containing compounds have shown significant promise. mdpi.comjpionline.org For example, Dasatinib and Tiazofurin are anticancer drugs that feature a 1,3-thiazole ring. jpionline.org Research could focus on evaluating this compound and its derivatives as inhibitors of key cancer-related targets like protein kinases or as agents that induce apoptosis in cancer cells. nih.gov Studies have shown that certain thiazole derivatives can arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization, a mechanism that is a target for cancer chemotherapy. nih.gov
Neurodegenerative diseases , such as Alzheimer's, represent another area where thiazole derivatives are being investigated. nih.govresearchgate.net These compounds have been shown to inhibit enzymes like cholinesterase and to affect the aggregation of amyloid-beta and tau proteins, which are hallmarks of Alzheimer's disease. nih.govnih.gov The potential of this compound as a multi-target agent for neurodegenerative disorders warrants further investigation. researchgate.net
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. jchemrev.comnih.gov Thiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activity. nih.govekb.eg Future studies could assess the efficacy of this compound against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Potential Therapeutic Area | Rationale for Exploration of this compound |
| Oncology | The thiazole scaffold is present in approved anticancer drugs; potential for kinase inhibition and apoptosis induction. mdpi.comjpionline.orgnih.gov |
| Neurodegenerative Diseases | Thiazole derivatives can target key pathways in diseases like Alzheimer's, including cholinesterase inhibition and protein aggregation. nih.govresearchgate.netnih.gov |
| Infectious Diseases | Thiazoles have shown broad-spectrum antimicrobial activity, offering a potential solution to antibiotic resistance. nih.govjchemrev.comekb.eg |
Integration with Advanced Materials Science and Specialty Chemical Development
Beyond pharmaceuticals, the unique electronic structure of the thiazole ring makes it an attractive component for advanced materials. The future for this compound in this area involves its use as a building block for novel polymers and specialty chemicals with tailored properties.
In the field of organic electronics , thiazole-containing polymers are being explored for their semiconductor properties. acs.org The introduction of electron-withdrawing groups, like chlorine, can modulate the electronic energy levels of these polymers, making them suitable for applications in organic thin-film transistors (OTFTs) and polymer solar cells. acs.orgresearchgate.net Research could focus on synthesizing polymers incorporating the this compound unit and evaluating their charge transport characteristics.
The development of thiazolothiazole-based materials is another exciting frontier. These fused-ring systems create rigid, planar structures with extended π-conjugation, which are desirable for applications in organic light-emitting diodes (OLEDs) and as components of porous organic polymers (POPs) for gas storage and separation. osti.govrsc.org The specific substitution on the thiazole ring can fine-tune the photophysical properties of these materials. acs.org
Ionic liquids (ILs) are a class of salts that are liquid at low temperatures and are considered green solvents for various chemical processes. benthamdirect.comtandfonline.com Thiazolium-based ILs have been synthesized and are being investigated for their catalytic and electrochemical properties. researchgate.netrsc.org The synthesis of novel ionic liquids from this compound could lead to new applications in green chemistry and materials science. eurekaselect.com
| Area of Application | Potential Role of this compound |
| Organic Electronics | As a building block for n-type polymer semiconductors with tunable electronic properties. acs.org |
| Porous Organic Polymers | Incorporation into thiazolothiazole-linked frameworks for selective gas uptake. osti.gov |
| Ionic Liquids | Formation of novel thiazolium-based ionic liquids for use as green catalysts and solvents. benthamdirect.comresearchgate.net |
| Antibacterial Polymers | As a component of degradable polymers with cationic thiazolium groups for combating resistant bacteria. nih.gov |
Sustainable and Green Chemistry Approaches in Thiazole Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. researchgate.netbohrium.com For this compound, future research will undoubtedly prioritize the development of sustainable and eco-friendly synthetic protocols.
The use of green solvents , such as water or bio-based solvents, is a key aspect of green chemistry. bepls.com Developing synthetic methods for this compound that can be performed in these solvents would significantly reduce the environmental impact of its production. ufms.br
Multi-component reactions (MCRs) are another important tool in green synthesis, as they allow for the construction of complex molecules in a single step, reducing waste and improving atom economy. bepls.com One-pot procedures for the synthesis of thiazole derivatives are being developed and could be adapted for the specific target compound. mdpi.com
The exploration of ultrasound-mediated synthesis offers a non-conventional energy source that can enhance reaction rates and yields, often under milder conditions than traditional heating. bepls.com This technique has been successfully applied to the synthesis of Hantzsch thiazole derivatives and holds potential for the synthesis of this compound. mdpi.com
| Green Chemistry Approach | Benefit for this compound Synthesis |
| Use of Green Solvents | Reduces the use of hazardous and volatile organic compounds. bepls.comufms.br |
| Multi-component Reactions | Improves atom economy and reduces the number of synthetic steps and waste. bepls.commdpi.com |
| Ultrasound-Mediated Synthesis | Accelerates reactions and often allows for milder reaction conditions. bepls.commdpi.com |
| Recyclable Catalysts | Minimizes waste and reduces the cost of synthesis. bepls.commdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-chloro-4-methyl-1,3-thiazole, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via cyclization reactions. For example, thiazole derivatives can be formed by reacting thioamides with α-haloketones or via chlorination-cyclization of precursor amines. Acidic (e.g., H₂SO₄) or basic (e.g., pyridine) media may alter reaction pathways and product stability . Key parameters include temperature control (room temperature to reflux), solvent choice (ethanol, DMF), and stoichiometric ratios of reagents like thionyl chloride . Purity is often verified via melting point analysis, HPLC, or NMR spectroscopy .
Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are widely used. Data collection involves measuring reflection intensities and refining atomic coordinates against experimental data, with metrics like R1 and wR2 indicating accuracy. Planarity of the thiazole ring and deviations of substituents (e.g., chlorine atoms) are key structural features .
Q. What spectroscopic methods are essential for characterizing this compound derivatives?
- 1H/13C NMR identifies substituent positions and confirms synthetic success (e.g., methyl protons at δ ~2.5 ppm). HRMS validates molecular weight and isotopic patterns. IR spectroscopy detects functional groups (e.g., C-Cl stretching at ~600 cm⁻¹). Elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. How can researchers optimize the biological activity of this compound derivatives for drug discovery?
- Structure-activity relationship (SAR) studies involve modifying substituents (e.g., replacing chlorine with fluorophenyl groups) to enhance target binding. For example, derivatives like N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide show improved anti-inflammatory or antiviral activity. Biological assays (e.g., enzyme inhibition, cytotoxicity) guide optimization .
Q. What computational strategies are used to predict the binding affinity of this compound derivatives to therapeutic targets?
- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like carbonic anhydrase or prostaglandin synthases. Docking scores and binding poses (e.g., hydrogen bonds with active-site residues) prioritize compounds for synthesis .
Q. How can contradictions in synthetic yields or spectral data be resolved during method development?
- Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) identifies optimal conditions. Conflicting NMR signals may arise from tautomerism or impurities; techniques like 2D NMR (COSY, HSQC) or X-ray crystallography clarify structural assignments. Reproducibility tests under controlled conditions (e.g., inert atmosphere) minimize experimental artifacts .
Q. What role does this compound play in synthesizing complex heterocycles, and how are regioselectivity challenges addressed?
- The compound serves as a building block for fused heterocycles (e.g., triazole-thiazole hybrids). Regioselective functionalization (e.g., Suzuki coupling at the 2-position) requires careful choice of catalysts (e.g., Pd(PPh₃)₄) and protecting groups. Monitoring via TLC or LC-MS ensures intermediate stability .
Methodological Tables
Table 1: Key Crystallographic Data for this compound Derivatives
| Parameter | Value (Example) | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| R1 (Final Refinement) | 0.1366 | |
| Bond Length (C-Cl) | 1.730 Å |
Table 2: Biological Activity of Selected Derivatives
| Derivative | Target Activity | IC50 | Reference |
|---|---|---|---|
| 9c (Bromophenyl) | Anti-inflammatory | 12.3 µM | |
| 9g (Fluorophenyl) | Carbonic Anhydrase Inhib. | 8.7 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
